molecular formula C23H18ClNO4S B2998487 1-Benzyl-3-(4-chlorophenyl)sulfonyl-6-methoxyquinolin-4-one CAS No. 866808-87-9

1-Benzyl-3-(4-chlorophenyl)sulfonyl-6-methoxyquinolin-4-one

Cat. No. B2998487
CAS RN: 866808-87-9
M. Wt: 439.91
InChI Key: LIIVQUPNMPCVEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-3-(4-chlorophenyl)sulfonyl-6-methoxyquinolin-4-one is a chemical compound with the linear formula C24H17ClN4O3S . It has a molecular weight of 476.945 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Scientific Research Applications

Novel Sulfonamide Derivatives and Anticancer Activity

Sulfonamide derivatives, akin to the structural motifs found in 1-Benzyl-3-(4-chlorophenyl)sulfonyl-6-methoxyquinolin-4-one, have been synthesized and evaluated for their anticancer activities. For instance, compounds bearing sulfonamide fragments exhibited significant cytotoxic activities against various cancer cell lines, underscoring the potential of these molecules in cancer research and therapy. Activation of apoptotic genes through mechanisms such as p38/ERK phosphorylation has been a notable outcome, suggesting these compounds' roles in inducing programmed cell death in cancer cells (Cumaoğlu et al., 2015).

Quinoline Derivatives as Tubulin Polymerization Inhibitors

Research into quinoline derivatives, which share a core structural feature with the compound of interest, has identified their potential as tubulin polymerization inhibitors. These studies have demonstrated that certain quinoline-based molecules could exhibit substantial antiproliferative activity against various cancer cell lines, including those resistant to multiple drugs. Such findings highlight the therapeutic potential of quinoline derivatives in targeting cancer cells and disrupting critical cellular processes like microtubule assembly (Lee et al., 2011).

Synthesis and Characterization of Quinazoline Derivatives

Quinazoline derivatives, which are structurally related to quinolines, have been synthesized and characterized for their potential as antimicrobial agents. These compounds have shown efficacy against a range of bacterial and fungal pathogens, indicating their importance in developing new antimicrobial therapies. The synthesis routes and antimicrobial activity screens for these compounds provide valuable insights into their potential applications in combating infectious diseases (Desai et al., 2007).

Fluorescence Derivatization for High-Performance Liquid Chromatography

Compounds within the quinoline class have been explored as fluorescence derivatization reagents for high-performance liquid chromatography (HPLC), enhancing the detection of various analytes, including alcohols. This application underscores the versatility of quinoline derivatives in analytical chemistry, particularly in improving the sensitivity and selectivity of analytical methods for both research and diagnostic purposes (Yoshida et al., 1992).

properties

IUPAC Name

1-benzyl-3-(4-chlorophenyl)sulfonyl-6-methoxyquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClNO4S/c1-29-18-9-12-21-20(13-18)23(26)22(15-25(21)14-16-5-3-2-4-6-16)30(27,28)19-10-7-17(24)8-11-19/h2-13,15H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIIVQUPNMPCVEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)Cl)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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